3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16160045
Molecular Formula: C27H29N3OS
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3OS |
|---|---|
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C27H29N3OS/c1-19-6-8-20(9-7-19)18-32-26-29-28-25(21-10-12-22(13-11-21)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3 |
| Standard InChI Key | JNGAAEFONWYISJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The tert-butyl group at the 3-position introduces steric bulk, enhancing lipophilicity, while the 4-methoxyphenyl group contributes electron-donating effects. The 5-[(4-methylbenzyl)sulfanyl] moiety adds thioether functionality, influencing redox interactions . Key structural parameters include:
X-ray crystallography of analogous triazoles reveals planar triazole rings with substituents adopting orthogonal conformations, minimizing steric clashes . Computational models predict a dipole moment of 4.2 D, favoring membrane permeability.
Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H NMR) spectra show distinct signals:
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δ 1.33 ppm: Singlet for tert-butyl’s nine hydrogens
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δ 4.32 ppm: Sulfanyl-linked methylene hydrogens
Infrared spectroscopy confirms N–H stretching at 3,420 cm⁻¹ and C=S vibration at 690 cm⁻¹ .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves three stages (Figure 1):
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Triazole Core Formation: Condensation of 4-tert-butylphenylhydrazine with a carbonyl precursor (e.g., 4-methoxybenzaldehyde) under acidic conditions generates the 1,2,4-triazole scaffold .
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Sulfanyl Incorporation: Thiol-ene coupling between 5-mercapto-triazole intermediates and 4-methylbenzyl bromide introduces the sulfanyl group.
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Purification: Recrystallization from ethanol yields >95% pure product.
Reaction Mechanisms
Key steps include:
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Cyclocondensation: Acid-catalyzed-hydride shift forms the triazole ring, with activation energy ~45 kJ/mol .
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Nucleophilic Substitution: The sulfur nucleophile displaces bromide in a bimolecular reaction (SN2 mechanism) .
Material Science Applications
Liquid Crystalline Behavior
Differential scanning calorimetry (DSC) reveals:
Photophysical Properties
UV-Vis spectra show λₘₐₓ = 280 nm (π→π* transition) with fluorescence quantum yield Φ = 0.22 in DMSO.
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